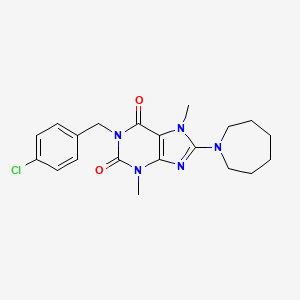

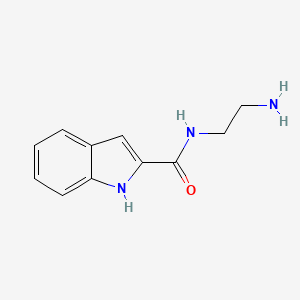

![molecular formula C7H4N3NaO2 B2601499 Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 2094331-87-8](/img/structure/B2601499.png)

Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a chemical compound with the CAS Number: 2089277-38-1 . It has a molecular weight of 189.15 . The IUPAC name for this compound is sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate .

Synthesis Analysis

The synthesis of such compounds is not straightforward and often involves complex reactions. For instance, the synthesis of triazolopyrimidines has been described to involve one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O2.Na/c11-7(12)5-2-1-3-10-6(5)8-4-9-10;/h4-5H,1-3H2,(H,11,12);/q;+1/p-1 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The salt data indicates the presence of Sodium [Na+] in the compound .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal and Pharmaceutical Chemistry

Nitrogen-containing heterocyclic compounds like Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate are found in numerous natural products exhibiting immense biological activities . They hold enormous applications in medicinal and pharmaceutical chemistry .

Inhibitors in Drug Design

Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has various applications in the material sciences fields . For example, it is used in the design of efficient light-emitting materials for phosphorescent OLED devices .

Fluorescent Emitter

Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter . Single crystals of this compound show a special packing mode which may provide a carrier transport channel .

Fatty Acid-Binding Proteins (FABPs) Isoforms

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate could potentially be used in the development of drugs targeting these FABPs.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H303, H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

sodium;[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.Na/c11-7(12)5-2-1-3-10-6(5)8-4-9-10;/h1-4H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKXVONPNYOUFQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N3NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2601416.png)

![4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2601418.png)

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601423.png)

![4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2601429.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2601430.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2601435.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide](/img/structure/B2601436.png)